molecular formula C11H7F4N3O2 B6344439 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole CAS No. 1240572-32-0

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole

Cat. No.: B6344439
CAS No.: 1240572-32-0
M. Wt: 289.19 g/mol
InChI Key: ONKCLSXWNHJOSQ-UHFFFAOYSA-N
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Description

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a nitro group and a fluorinated phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Fluorinated Phenylmethyl Group: This step involves a nucleophilic substitution reaction where the pyrazole ring is reacted with a fluorinated benzyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The fluorinated phenylmethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used as a probe to study biological processes involving nitro and fluorinated compounds.

Mechanism of Action

The mechanism of action of 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorinated phenylmethyl group can enhance binding affinity to hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.

    1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-hydroxy-1H-pyrazole: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole is unique due to the presence of both a nitro group and a fluorinated phenylmethyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F4N3O2/c12-8-2-1-7(9(5-8)11(13,14)15)6-17-4-3-10(16-17)18(19)20/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKCLSXWNHJOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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